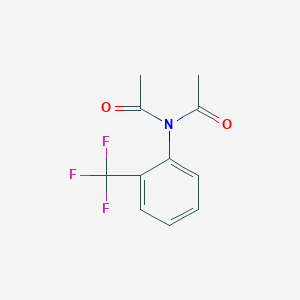
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular ester is derived from isonicotinic acid, which is a pyridine derivative. The compound’s structure includes a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-isobutyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Ethyl-6-isobutyl-isonicotinic acid+tert-butyl alcoholacid catalyst2-Ethyl-6-isobutyl-isonicotinic acid tert-butyl ester+water
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-Ethyl-6-isobutyl-isonicotinic acid and tert-butyl alcohol.
Reduction: 2-Ethyl-6-isobutyl-isonicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester largely depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In drug delivery, its stability and resistance to hydrolysis ensure that the active drug is released at the desired site of action. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is interacting with .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethyl-isonicotinic acid tert-butyl ester
- 6-Isobutyl-isonicotinic acid tert-butyl ester
- 2-Ethyl-6-isobutyl-benzoic acid tert-butyl ester
Comparison: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and isobutyl groups on the isonicotinic acid moiety. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
tert-butyl 2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
JPZJGYCPIMMHQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(1-aminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8330672.png)









![B-[3-(9-Phenanthrenyl)phenyl]boronic acid](/img/structure/B8330761.png)
